molecular formula C12H11Cl2NO3S2 B12610781 4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one CAS No. 918107-80-9

4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one

Cat. No.: B12610781
CAS No.: 918107-80-9
M. Wt: 352.3 g/mol
InChI Key: LCBTTYLSJMPENU-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a thiazole ring substituted with chlorine atoms and a methanesulfonyl phenyl group, making it a unique and potentially valuable molecule in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dichloro-2-aminothiazole with 4-(methanesulfonyl)acetophenone under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the desired thiazole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thiazole ring and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, antifungal, and anticancer agents.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind effectively to its target. The methanesulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The chlorine atoms may contribute to the compound’s overall stability and reactivity, enabling it to undergo various biochemical transformations.

Comparison with Similar Compounds

Similar compounds to 4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one include other thiazole derivatives such as:

    4,5-Dichloro-2-aminothiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    2-(4-Methanesulfonylphenyl)thiazole: Lacks the chlorine substituents but shares the methanesulfonyl phenyl group, used in medicinal chemistry.

    Thiazole-4-carboxylic acid: A simpler thiazole derivative with applications in organic synthesis and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

918107-80-9

Molecular Formula

C12H11Cl2NO3S2

Molecular Weight

352.3 g/mol

IUPAC Name

4,5-dichloro-2-[1-(4-methylsulfonylphenyl)ethyl]-1,2-thiazol-3-one

InChI

InChI=1S/C12H11Cl2NO3S2/c1-7(15-12(16)10(13)11(14)19-15)8-3-5-9(6-4-8)20(2,17)18/h3-7H,1-2H3

InChI Key

LCBTTYLSJMPENU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N2C(=O)C(=C(S2)Cl)Cl

Origin of Product

United States

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